molecular formula C21H19N5O B2560487 (E)-5-méthyl-N-phényl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-32-6

(E)-5-méthyl-N-phényl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2560487
Numéro CAS: 725218-32-6
Poids moléculaire: 357.417
Clé InChI: OOYLGBQFZOFCPY-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
BenchChem offers high-quality (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Case Studies

  • Study on CDK2 Inhibition : A study highlighted that compounds similar to (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values less than 0.1 µM. This suggests a strong potential for targeting CDK2 in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15.0 µM and 12.5 µM respectively .
Cell Line IC50 (µM)
MCF-715.0
A54912.5

Anti-inflammatory Properties

The structure of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives emphasizes that modifications on the scaffold significantly influence biological activity. The presence of specific substituents can enhance cytotoxicity and selectivity against cancer cells .

Key Findings from SAR Studies

  • Modifications to the phenyl ring and the triazole moiety can lead to improved potency.
  • Understanding these relationships is crucial for designing more effective anticancer agents.

Mécanisme D'action

Target of Action

The primary target of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the Cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial protein kinase involved in cell proliferation and is a promising target for cancer treatment .

Mode of Action

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The action of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting the growth of tumor cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of the growth of certain examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

The action, efficacy, and stability of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and radiation.

Activité Biologique

(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Common Name : (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • CAS Number : 725218-32-6
  • Molecular Formula : C21H19N5O
  • Molecular Weight : 357.4 g/mol

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to (E)-5-methyl-N-phenyl-7-styryl have demonstrated strong antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the inhibition of the ERK signaling pathway. This leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical for cell proliferation and survival .
    • Additionally, it has been observed to induce apoptosis and cause G2/M phase arrest in cancer cells .
  • Case Studies :
    • In a study assessing the antiproliferative activity against human cancer cell lines (MGC-803, HCT-116, MCF-7), related triazolo-pyrimidine compounds showed IC50 values ranging from 0.53 μM to 3.91 μM .
    • Specifically, compound H12 from a series of derivatives was noted for its potent activity and may serve as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of (E)-5-methyl-N-phenyl-7-styryl can be influenced by its structural features:

  • Substituents at the C-5 and C-7 positions significantly affect potency.
  • Compounds with methyl and phenyl groups at these positions generally exhibit enhanced activity against cancer cell lines .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
H12MGC-8030.58ERK signaling inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 1MCF-73.91Apoptosis induction

Potential Therapeutic Applications

The promising anticancer properties of (E)-5-methyl-N-phenyl-7-styryl suggest its potential use in cancer therapy. Its ability to target multiple pathways associated with tumor growth and survival makes it a candidate for further investigation as an anticancer agent.

Propriétés

IUPAC Name

5-methyl-N-phenyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-19(20(27)25-17-10-6-3-7-11-17)18(26-21(24-15)22-14-23-26)13-12-16-8-4-2-5-9-16/h2-14,18H,1H3,(H,25,27)(H,22,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYLGBQFZOFCPY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.